2-Bromo-6-methylpyrazine is an organic compound with the molecular formula and a CAS number of 914452-71-4. This compound is characterized by a pyrazine ring, which is a six-membered aromatic heterocyclic structure containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom at the second position and a methyl group at the sixth position contributes to its unique chemical properties. 2-Bromo-6-methylpyrazine serves as an important synthetic intermediate in various
Several methods are employed for synthesizing 2-Bromo-6-methylpyrazine:
2-Bromo-6-methylpyrazine has various applications, including:
Interaction studies involving 2-Bromo-6-methylpyrazine primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a precursor in synthesizing biologically active compounds. Additionally, its interaction with various solvents and reagents can provide insights into its stability and reactivity under different conditions .
Several compounds share structural similarities with 2-Bromo-6-methylpyrazine. A comparison highlights its unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-6-methylpyridine | C6H6BrN | Contains a pyridine ring instead of pyrazine. |
2-Bromo-3-methylpyrazine | C5H5BrN2 | Bromination at a different position on pyrazine. |
3-Bromo-6-methylpyrazine | C5H5BrN2 | Bromination at the third position; different reactivity pattern. |
4-Bromo-2-methylpyrazine | C5H5BrN2 | Different substitution pattern leading to varied properties. |
These compounds illustrate how variations in substitution patterns can significantly influence chemical behavior and biological activity, making 2-Bromo-6-methylpyrazine distinct within this group .
Irritant